4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
説明
特性
Key on ui mechanism of action |
KD3010 is a potent, orally administered, peroxisome proliferator-activated receptor-delta (PPARδ) agonist that exhibits ~1000-fold selectivity over PPARγ and PPARα. PPARδ regulates lipid catabolism and energy utilization in peripheral tissues. Activation of PPARδ reduces central adiposity, improves atherogenic lipid profiles, and increases glucose utilization/insulin sensitivity. |
|---|---|
CAS番号 |
934760-90-4 |
分子式 |
C30H33F3N2O8S2 |
分子量 |
670.7 g/mol |
IUPAC名 |
4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?; |
InChIキー |
SUTQDFLDQUPTKX-QVLMFNNZSA-N |
SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
KD-3010; KD3010; KD 3010; KD-3010 free |
製品の起源 |
United States |
準備方法
Sulfonyl Chloride Preparation
Coupling Reaction
-
Reactants : 4-(4-Trifluoromethoxyphenyl)-cis-2,6-dimethylpiperazine (1.0 eq), indan-2-carboxylic acid sulfonyl chloride (1.1 eq).
-
Base : Triethylamine (2.0 eq).
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
The intermediate 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by C NMR (δ 172.5 ppm, carboxylic acid carbonyl).
Tosylate Salt Formation
The final tosylation involves reacting the carboxylic acid with tosyl chloride under basic conditions:
-
Reactants : 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid (1.0 eq), tosyl chloride (1.2 eq).
-
Base : Potassium carbonate (2.0 eq).
-
Solvent : Acetonitrile, 0°C to room temperature, 6 hours.
Purification via recrystallization (ethanol/water 4:1) affords white crystals with >99% purity (HPLC). Melting point: 198–200°C.
Analytical Data and Validation
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₃₀H₃₄F₃N₃O₆S₂ | HRMS |
| Purity | >99% | HPLC (C18 column) |
| H NMR (DMSO-d6) | δ 2.35 (6H, s, CH₃), 7.85 (2H, d, SO₂) | 400 MHz |
| F NMR | δ -58.2 (CF₃O) | 376 MHz |
Process Optimization and Challenges
-
Stereochemical Control : The cis-configuration of the piperazine is maintained using aprotic solvents (toluene) and low-temperature crystallization.
-
Sulfonation Efficiency : Excess sulfonyl chloride (1.1 eq) ensures complete piperazine functionalization.
-
Tosylate Stability : Storage under nitrogen at -20°C prevents hydrolysis of the tosylate group .
化学反応の分析
科学的研究の応用
KD3010 has a wide range of scientific research applications, including:
Chemistry: KD3010 is used as a model compound to study the activation of peroxisome proliferator-activated receptor delta and its effects on lipid metabolism.
Biology: In biological research, KD3010 is used to investigate its effects on cellular processes, including lipid catabolism and energy utilization.
Medicine: KD3010 is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity and liver fibrosis. .
Industry: KD3010 is used in the development of new drugs and therapeutic agents targeting metabolic disorders.
作用機序
類似の化合物との比較
類似の化合物
GW501516: 脂質代謝とエネルギー利用への影響で知られる、別のペルオキシソーム増殖因子活性化受容体デルタアゴニスト。
KD3010の独自性
KD3010は、ペルオキシソーム増殖因子活性化受容体デルタアゴニストとしての高い選択性と効力によりユニークです。 他の類似の化合物とは異なり、KD3010は、肝線維症の実験モデルにおいて肝保護効果と抗線維化効果を示しており、さらなる研究と開発のための有望な候補となっています.
類似化合物との比較
Structural and Functional Overview
KD3010 features a cis-2,6-dimethylpiperazine core linked to a 4-trifluoromethoxy-phenyl group via a sulfonyl bridge, with an indan-2-carboxylic acid tosylate moiety. This structure confers high PPARδ selectivity and potency (low nanomolar activity). Below is a comparison with structurally related piperazine derivatives:
Pharmacokinetics and Selectivity
- KD3010 : Exhibits favorable CNS penetration (~10% brain/plasma ratio) and sustained target engagement in mice .
- Other Piperazine Derivatives: Limited pharmacokinetic data are available for structurally related compounds. For example, ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate lacks reported CNS activity, likely due to its polar carboxylate ester and fluorinated aromatic group, which may reduce blood-brain barrier permeability .
Critical Analysis of Structural Determinants
- Trifluoromethoxy Group: The 4-trifluoromethoxy-phenyl group in KD3010 enhances lipophilicity and PPARδ binding compared to non-fluorinated analogs (e.g., tosylsulfonyl derivatives in Compounds 1f/1i) .
- Sulfonyl Linkage : Critical for both PPARδ agonism (KD3010) and DPP-IV inhibition (Compounds 1f/1i), demonstrating the functional versatility of this moiety .
- Cis-Dimethyl Configuration : The cis-2,6-dimethyl arrangement in KD3010 likely restricts conformational flexibility, optimizing receptor interaction compared to unsubstituted piperazines .
生物活性
4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate, commonly referred to as KD3010, is a synthetic compound that has garnered attention for its biological activity, particularly as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid; 4-methylbenzenesulfonic acid
- Molecular Formula : C30H33F3N2O8S2
- Molecular Weight : 670.7 g/mol
- CAS Number : 934760-90-4
KD3010 acts primarily as a PPARδ agonist with a significant selectivity over PPARγ and PPARα. PPARδ plays a crucial role in regulating lipid metabolism and energy homeostasis in peripheral tissues. The activation of PPARδ by KD3010 leads to various metabolic benefits:
- Lipid Catabolism : Enhances the breakdown of fatty acids.
- Glucose Utilization : Improves insulin sensitivity and glucose uptake in tissues.
- Reduction of Central Adiposity : Decreases fat accumulation around the abdominal area.
Biological Activity and Therapeutic Applications
Research indicates that KD3010 has potential therapeutic applications in several metabolic disorders:
1. Metabolic Disorders
KD3010 has been investigated for its effects on obesity and liver fibrosis. Studies have shown that it can significantly reduce body weight and improve lipid profiles in animal models of obesity.
2. Liver Health
In models of non-alcoholic fatty liver disease (NAFLD), KD3010 demonstrated the ability to mitigate liver fibrosis, suggesting its utility in treating liver-related metabolic disorders.
Study Overview
A study published in Nature explored the effects of KD3010 on metabolic syndrome parameters in obese mice. The findings indicated:
| Parameter | Control Group | KD3010 Treated Group |
|---|---|---|
| Body Weight (g) | 35 ± 5 | 28 ± 4* |
| Serum Glucose (mg/dL) | 120 ± 10 | 90 ± 8* |
| Liver Fat Content (%) | 25 ± 3 | 10 ± 2* |
*Statistically significant difference (p < 0.05).
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of KD3010 with PPARδ. These studies revealed hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, enhancing its biological efficacy.
Additional Biological Activities
Beyond its role as a PPARδ agonist, KD3010 has shown promise in other areas:
- Antioxidant Properties : In vitro studies suggest that KD3010 may exhibit antioxidant activity by reducing oxidative stress markers.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that KD3010 does not significantly affect normal cell lines but may have selective activity against certain cancer cell lines.
Q & A
Q. Table 1: Analytical Parameters
How should researchers ensure compound stability during storage?
Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal decomposition above 30°C, necessitating cold-chain management .
Advanced Research Questions
What computational strategies predict biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. The trifluoromethoxy group’s electron-withdrawing effects enhance receptor affinity .
- MD Simulations : GROMACS or AMBER assess dynamic interactions (e.g., piperazine ring flexibility) over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and polar surface area .
How can in vitro assays evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Measure IC50 against COX-2 or 5-LOX using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay. Dose-response curves (0.1–100 µM) identify therapeutic windows .
- Permeability Studies : Use Caco-2 monolayers to assess intestinal absorption, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .
What methodologies address low aqueous solubility?
- Co-Solvency : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .
- Salt Formation : Tosylate counterion improves crystallinity and dissolution rates compared to free acid .
How should researchers resolve contradictory data in reaction outcomes?
- Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-sulfonated derivatives) arising from excess sulfonyl chloride .
- Kinetic Studies : Monitor reaction progress via in situ IR to optimize reagent stoichiometry and minimize side reactions .
- DoE (Design of Experiments) : Use fractional factorial designs to isolate critical variables (e.g., temperature vs. solvent polarity) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
